molecular formula C7H5BrO2 B121625 2-Bromo-5-hydroxybenzaldehyde CAS No. 2973-80-0

2-Bromo-5-hydroxybenzaldehyde

Cat. No. B121625
CAS RN: 2973-80-0
M. Wt: 201.02 g/mol
InChI Key: SCRQAWQJSSKCFN-UHFFFAOYSA-N
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Patent
US07282501B2

Procedure details

To a suspension of 3-hydroxybenzaldehyde (1 kg, 8.2 mol) in CH2Cl2 (10 L) was added a solution of bromine (1.3 kg, 8.2 mol) in CH2Cl2 (620 mL) over 1 h. After stirring for about 22 h, the solids were isolated by filtration, washed with CH2Cl2 (4 L), and dried under vacuum to afford of 2-bromo-5-hydroxybenzaldehyde as a tan solid (1.05 kg, 63%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
1.3 kg
Type
reactant
Reaction Step Two
Quantity
620 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[Br:10]Br>C(Cl)Cl>[Br:10][C:7]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][C:4]=1[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
10 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.3 kg
Type
reactant
Smiles
BrBr
Name
Quantity
620 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for about 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were isolated by filtration
WASH
Type
WASH
Details
washed with CH2Cl2 (4 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 kg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.